N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-13-9-14(2)20-19(10-13)30-22(23-20)24-21(26)17-5-7-18(8-6-17)31(27,28)25-11-15(3)29-16(4)12-25/h5-10,15-16H,11-12H2,1-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQOAMYUQZABRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a benzothiazole ring fused with a sulfonamide moiety and a morpholine derivative. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can form strong interactions with amino acid residues in proteins, while the benzothiazole ring is capable of π-π stacking interactions with aromatic residues. These interactions may modulate the activity of target proteins, leading to various biological effects.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. For instance:
- In vitro Studies : The compound has shown efficacy against several cancer cell lines. In a study involving lung cancer cell lines (A549, HCC827, and NCI-H358), compounds with similar structural features displayed IC50 values ranging from 0.85 µM to 6.75 µM in 2D culture assays, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus showed promising results:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition at low concentrations (e.g., MIC values less than 10 µg/mL for certain derivatives) .
Pharmacological Applications
The unique structural features of this compound suggest potential applications in drug development:
- Lead Compound : It may serve as a lead for developing new drugs targeting specific cancer pathways or microbial infections.
- Mechanistic Studies : The compound could be utilized to study the interactions between sulfonyl-containing drugs and their biological targets .
Case Studies
- Benzothiazole Derivatives : A comparative study on various benzothiazole derivatives highlighted that compounds with similar structures to this compound exhibited higher antitumor activity in 2D assays compared to 3D models .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, derivatives were tested against Saccharomyces cerevisiae, showcasing their potential as antifungal agents alongside antibacterial effects .
Q & A
Q. What synthetic strategies are commonly employed to prepare benzothiazole-sulfonamide hybrids like N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide?
Answer: Typical synthetic routes involve coupling benzothiazole derivatives with sulfonamide precursors. For example:
- Step 1: Synthesis of the benzothiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol with carboxylic acids.
- Step 2: Sulfonylation of the benzothiazole intermediate using sulfonyl chlorides (e.g., 2,6-dimethylmorpholino sulfonyl chloride) in the presence of a base (e.g., triethylamine) .
- Step 3: Purification via column chromatography and characterization using -NMR, -NMR, and HRMS.
Key challenges include optimizing reaction stoichiometry and minimizing side reactions during sulfonylation .
Q. How are spectroscopic techniques (e.g., NMR, IR) used to confirm the structure of this compound?
Answer:
- -NMR: Peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups on benzothiazole (δ 2.4–2.6 ppm), and morpholine protons (δ 3.2–3.8 ppm).
- -NMR: Signals for carbonyl carbons (~165–170 ppm) and sulfonyl groups (~110–120 ppm).
- IR: Stretching vibrations for C=O (~1660–1680 cm) and S=O (~1240–1260 cm) confirm functional groups .
Q. What in vitro assays are typically used to evaluate the biological activity of such compounds?
Answer:
- Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
- Anticancer: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC values.
- Enzyme inhibition: Kinase or protease inhibition studies using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) enhance the design of derivatives with improved activity?
Answer:
- DFT Studies: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability.
- Molecular Docking: Identify binding modes with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. For example, sulfonamide groups often form hydrogen bonds with active-site residues .
- ADMET Prediction: Tools like SwissADME estimate drug-likeness (Lipinski’s Rule of Five) and blood-brain barrier permeability .
Q. How do tautomeric forms of benzothiazole derivatives affect pharmacological activity?
Answer: Benzothiazoles can exhibit thione-thiol tautomerism, altering binding affinity. For instance:
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Control Experiments: Verify compound purity (HPLC) and exclude solvent interference.
- Dose-Response Curves: Ensure consistent IC measurements across replicates.
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .
Methodological Challenges
Q. How to optimize reaction conditions for sulfonylation to improve yield?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
